C-2 Bromine Substitution Increases Cytotoxic and Anti-MDR Activity vs. Unsubstituted Acridone
A systematic SAR study of 19 N10-substituted acridone derivatives demonstrated that replacing the hydrogen atom at position C-2 of the acridone nucleus with a bromine atom significantly increases both direct cytotoxicity and the ability to reverse vinblastine (VLB) resistance in MDR KBChR-8-5 cells [1]. The study explicitly states that the C-2 bromine substitution 'increased the cytotoxic and anti-MDR activities' relative to the unsubstituted parent scaffold [1]. While the published abstract does not provide fold-change values for the bromine-for-hydrogen substitution in isolation, the N10-alkylated 2-bromoacridones as a series enhanced VLB cytotoxicity by 3.8- to 34-fold in KBChR-8-5 cells, compared to 1.25- to 1.9-fold enhancement by the standard modulator verapamil at comparable concentrations [1][2].
| Evidence Dimension | Enhancement of vinblastine (VLB) cytotoxicity in MDR KBChR-8-5 cells (fold-reversal of resistance) |
|---|---|
| Target Compound Data | N10-substituted-2-bromoacridones (series of 19 compounds): 3.8- to 34-fold enhancement of VLB cytotoxicity at IC₁₀ concentrations [1] |
| Comparator Or Baseline | Verapamil (standard MDR modulator): 1.25- to 1.9-fold enhancement of VLB cytotoxicity at similar concentrations [1]; Unsubstituted acridone (C-2 = H): qualitatively lower cytotoxic and anti-MDR activities (SAR statement) [1] |
| Quantified Difference | N10-2-bromoacridones vs. verapamil: up to ~18-fold greater maximum enhancement of VLB cytotoxicity (34-fold vs. 1.9-fold). C-2 bromine vs. C-2 hydrogen: increased cytotoxic and anti-MDR activities (qualitatively established SAR). |
| Conditions | MDR KBChR-8-5 cervical carcinoma cells; VLB as cytotoxic agent; compounds evaluated at IC₁₀ concentrations; verapamil as reference modulator. |
Why This Matters
The C-2 bromine is a critical activity-enabling substituent: procuring an unsubstituted acridone or a non-brominated analog would forfeit the pronounced MDR-reversal potency that defines this chemotype, directly compromising experimental outcomes in MDR modulation studies.
- [1] Mayur YC, Padma T, Parimala BH, Chandramouli KH, Jagadeesh S, Made Gowda NM, Thimmaiah KN. Sensitization of multidrug resistant (MDR) cancer cells to vinblastine by novel acridones: correlation between anti-calmodulin activity and anti-MDR activity. Med Chem. 2006;2(1):63-77. View Source
- [2] Thimmaiah K, Ugarkar AG, Martis EAF, Shaikh MS, Coutinho E, Yergeri MC. Drug–DNA Interaction Studies of Acridone-Based Derivatives. Nucleosides Nucleotides Nucleic Acids. 2015;34(5):309-331. View Source
